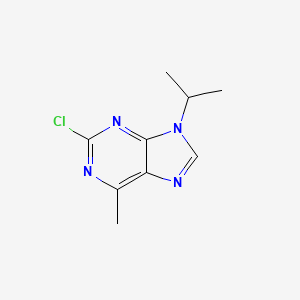
tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate, also known as TBTP, is a synthetic compound that has been used in a variety of scientific research applications. TBTP is a structural analog of the naturally occurring molecule pyrrolidine, and has been found to possess unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of pyrrolidine-based compounds on the activity of enzymes, as well as their effects on the expression of genes. It has also been used to study the effects of pyrrolidine-based compounds on the activity of neurotransmitters, as well as their effects on the development of neurological disorders.
Wirkmechanismus
Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is believed to act as an agonist at the NMDA receptor, which is a type of glutamate receptor found in the brain. It is thought to bind to the receptor and activate it, leading to an increase in the activity of the receptor. This results in an increase in the levels of glutamate, which is a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of glutamate in the brain, which can lead to improved learning and memory. It has also been found to reduce the levels of stress hormones, such as cortisol, in the body. In addition, it has been found to reduce inflammation in the body, which can help to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a suitable compound for use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a synthetic compound and may have some unknown side effects.
Zukünftige Richtungen
There are several potential future directions for tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate research. One potential direction is to further study the effects of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate on the activity of enzymes and neurotransmitters. Additionally, more research could be done on the effects of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate on the development of neurological disorders. Finally, further research could be done to explore the potential therapeutic uses of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate.
Synthesemethoden
Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is synthesized through a process known as alkylation. In this process, the compound is formed by reacting an alkyl halide with a tert-butyl amine. The reaction is typically carried out in an inert organic solvent such as dichloromethane. The reaction is then heated to a temperature of around 80°C to allow for the formation of the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring. The pyrrolidine-1-carboxylate moiety is then added using a standard peptide coupling reaction. The tert-butyl group is introduced using a protecting group strategy.", "Starting Materials": [ "2-azidoacetic acid", "tert-butyl 2-propynoate", "copper sulfate", "sodium ascorbate", "N,N-dimethylformamide", "diisopropylethylamine", "ethyl acetate", "triethylamine", "2-(1H-1,2,3-triazol-5-yl)ethanamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "pyrrolidine-1-carboxylic acid", "N,N-diisopropylethylamine", "dimethyl sulfoxide", "trifluoroacetic acid", "methanol" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 2-(azidoacetyl)propionate by reacting 2-azidoacetic acid with tert-butyl 2-propynoate in the presence of copper sulfate and sodium ascorbate in N,N-dimethylformamide.", "Step 2: Synthesis of 2-(1H-1,2,3-triazol-5-yl)ethyl tert-butyl carbonate by reacting tert-butyl 2-(azidoacetyl)propionate with 2-(1H-1,2,3-triazol-5-yl)ethanamine in the presence of diisopropylethylamine and ethyl acetate.", "Step 3: Synthesis of N-hydroxysuccinimide ester of pyrrolidine-1-carboxylic acid by reacting pyrrolidine-1-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in the presence of N,N-diisopropylethylamine and dimethyl sulfoxide.", "Step 4: Synthesis of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate by reacting 2-(1H-1,2,3-triazol-5-yl)ethyl tert-butyl carbonate with the N-hydroxysuccinimide ester of pyrrolidine-1-carboxylic acid in the presence of triethylamine and methanol.", "Step 5: Deprotection of the tert-butyl group using trifluoroacetic acid to obtain the final product." ] } | |
CAS-Nummer |
1269627-49-7 |
Produktname |
tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate |
Molekularformel |
C11H18N4O2 |
Molekulargewicht |
238.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



